2-Methyl-3-phenylpyridine
Overview
Description
2-Methyl-3-phenylpyridine (2-MPP) is an aromatic heterocyclic compound that is used in a variety of scientific and industrial applications. It is a colorless to pale yellow liquid with a pungent odor. 2-MPP is commonly used as a raw material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers, and as a reagent in the synthesis of other heterocyclic compounds. In addition, 2-MPP has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Scientific Research Applications
1. Catalysis and Organic Synthesis
"2-Methyl-3-phenylpyridine" and its derivatives are significant in the field of organic synthesis and catalysis. For example, palladium-catalyzed methylation reactions involve aryl C-H bond activation using peroxides, where various 2-phenylpyridine derivatives, including 2-methyl-3-phenylpyridine, can be used as reactants (Zhang, Feng, & Li, 2008). Similarly, the synthesis, structure, and biological activity of aminopyridine-2(1H)-ones and pyrido[2,3-b][1,4]oxazin-2(3H)-ones, derived from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, demonstrate the compound's versatility in creating various chemical structures with potential applications in pharmacology and material science (Kulakov et al., 2018).
2. Neurotropic Activity
Research into the neurotropic activity of 3-(arylmethyl)aminopyridine-2(1H)-one derivatives has revealed potential tranquilizing (anxiolytic) and antidepressant activities. These compounds are synthesized from 3-amino-6-methyl-4-phenylpyridine-2(1H)-one, indicating the potential of 2-methyl-3-phenylpyridine derivatives in the development of new neurotropic drugs (Palamarchuk et al., 2021).
3. Luminescent Materials and Electronics
The compound and its derivatives are also explored in the development of luminescent materials. For instance, research on green-emitting Ir(III) complexes utilizing 2-phenylpyridine ligands demonstrates the application of these compounds in polymer light-emitting diodes, where they significantly affect the electronic properties and emission spectra (Cho et al., 2010).
4. Metal Complex Formation and Catalysis
2-Methyl-3-phenylpyridine derivatives are involved in forming metal complexes, which have implications in catalysis. For instance, nickel complexes bearing P,N-phosphinopyridine ligands show varied catalytic behaviors in ethylene oligomerization, highlighting the influence of 2-phenylpyridine derivatives on catalytic performance (Speiser, Braunstein, & Saussine, 2004).
properties
IUPAC Name |
2-methyl-3-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZKERNKYNCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344560 | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylpyridine | |
CAS RN |
3256-89-1 | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3256-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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